molecular formula C22H16N2OS B11565837 N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine

N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine

Cat. No.: B11565837
M. Wt: 356.4 g/mol
InChI Key: WPQVXCIDEHHONL-UHFFFAOYSA-N
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Description

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE is a complex organic compound that features a biphenyl group, a pyridinylsulfanyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Pyridinylsulfanyl Group: This step involves the reaction of pyridine-2-thiol with a suitable electrophile to form the pyridinylsulfanyl group.

    Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Methanimine Linkage: The final step involves the condensation of the furan-2-carbaldehyde with the biphenyl-4-amine under acidic conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-2-ylsulfanyl)-furan-2-carbaldehyde: Shares the pyridinylsulfanyl and furan groups but lacks the biphenyl group.

    5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde: Contains a benzoimidazole group instead of the biphenyl group.

Uniqueness

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(PYRIDIN-2-YLSULFANYL)FURAN-2-YL]METHANIMINE is unique due to the combination of its biphenyl, pyridinylsulfanyl, and furan groups. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-phenylphenyl)-1-(5-pyridin-2-ylsulfanylfuran-2-yl)methanimine

InChI

InChI=1S/C22H16N2OS/c1-2-6-17(7-3-1)18-9-11-19(12-10-18)24-16-20-13-14-22(25-20)26-21-8-4-5-15-23-21/h1-16H

InChI Key

WPQVXCIDEHHONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)SC4=CC=CC=N4

Origin of Product

United States

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